molecular formula C18H18ClF3N4O2 B2661374 (E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034996-83-1

(E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2661374
CAS No.: 2034996-83-1
M. Wt: 414.81
InChI Key: OYZSCGCWMPQVKG-VOTSOKGWSA-N
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Description

(E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an acrylate moiety, a piperidine ring, and a triazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

  • Formation of the Acrylate Intermediate: : The initial step involves the preparation of the 2-chlorophenylacrylate intermediate. This can be achieved through a Heck reaction, where 2-chloroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst and a base.

  • Piperidine Derivative Synthesis: : The next step is the synthesis of the piperidine derivative. This can be done by reacting 4-methylpiperidine with an appropriate acylating agent to introduce the acrylate group.

  • Triazolone Formation: : The final step involves the cyclization of the piperidine derivative with a triazolone precursor. This step typically requires the use of a strong base and a suitable solvent to facilitate the formation of the triazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acrylate moiety, converting it into a saturated ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The acrylate moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The triazolone ring may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: shares similarities with other acrylate-containing compounds and triazolone derivatives.

    2-chlorophenylacrylate: Similar in structure but lacks the piperidine and triazolone components.

    4-methylpiperidine derivatives: Similar in the piperidine ring but differ in the attached functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-24-16(18(20,21)22)23-26(17(24)28)13-8-10-25(11-9-13)15(27)7-6-12-4-2-3-5-14(12)19/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZSCGCWMPQVKG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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